molecular formula C17H14FN3O2 B6135198 N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No. B6135198
M. Wt: 311.31 g/mol
InChI Key: DKUAKKKZMQZTIY-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, also known as FMOC-L-Asp(OtBu)-OH, is a chemical compound that is commonly used in scientific research. It belongs to the family of phthalazine derivatives and has a wide range of applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide(OtBu)-OH is not well understood. However, it is believed to act as a modulator of various biological processes, including enzymatic activity, receptor binding, and signal transduction pathways. It is also believed to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide(OtBu)-OH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. It has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and ion channels. N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide(OtBu)-OH has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide(OtBu)-OH is its versatility. It can be used in a wide range of applications, including peptide synthesis, enzymatic assays, and receptor binding assays. It is also relatively easy to synthesize and purify. However, one of the main limitations of N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide(OtBu)-OH is its cost. It is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide(OtBu)-OH in scientific research. One potential direction is the development of new bioactive compounds and pharmaceuticals based on N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide(OtBu)-OH. Another potential direction is the use of N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide(OtBu)-OH in the development of new enzymatic assays and receptor binding assays. Finally, N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide(OtBu)-OH could be used in the development of new materials and devices for biomedical applications.

Synthesis Methods

The synthesis of N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide(OtBu)-OH involves several steps. The first step is the protection of the carboxylic acid group of L-aspartic acid using t-butoxycarbonyl (t-Boc) group. The second step is the coupling of the protected L-aspartic acid with 3-fluoro-2-methylaniline using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The third step is the removal of the t-Boc group using trifluoroacetic acid (TFA) to obtain N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide(OtBu)-OH.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide(OtBu)-OH has a wide range of applications in scientific research. It is commonly used as a building block in peptide synthesis. It can also be used as a substrate for enzymatic assays and as a ligand in receptor binding assays. N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide(OtBu)-OH is also used in the synthesis of various bioactive compounds and pharmaceuticals.

properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxophthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-10-13(18)8-5-9-14(10)19-16(22)15-11-6-3-4-7-12(11)17(23)21(2)20-15/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUAKKKZMQZTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-2-methylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

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